molecular formula C12H24N2 B1431300 ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine CAS No. 1379221-19-8

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Cat. No.: B1431300
CAS No.: 1379221-19-8
M. Wt: 196.33 g/mol
InChI Key: KETNNVWOJGXDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound of interest in medicinal chemistry research, particularly for its potential antiviral properties. It features an octahydro-1H-quinolizine core structure, which is a key scaffold found in certain biologically active alkaloids . This core is functionalized with an ethylaminomethyl group, a modification that is often explored to optimize the pharmacokinetic and binding properties of drug candidates. Researchers are investigating this and similar quinolizine derivatives for their ability to interact with viral targets. Compounds with this core structure have demonstrated promising activity against orthomyxoviruses, including influenza A strains such as H1N1 and H3N2 . The mechanism of action is believed to involve interaction with key viral proteins; molecular docking studies on analogous compounds suggest strong binding energies with both hemagglutinin and neuraminidase, which are critical for viral entry and release from host cells . Furthermore, the structural motif of an amine attached to the quinolizine core is shared with other research compounds, indicating its utility as a building block in the synthesis of more complex molecules for biological evaluation . This product is intended for research applications such as hit-to-lead optimization, mechanism of action studies, and as a synthetic intermediate. For Research Use Only. This product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-13-10-11-6-5-9-14-8-4-3-7-12(11)14/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETNNVWOJGXDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN2C1CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Octahydro-1H-quinolizine Derivatives

The octahydroquinolizine scaffold is a bicyclic amine structure that can be derived from lupinine or related precursors. A key intermediate in the preparation of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is often the corresponding methanesulfonate or azidomethyl derivatives of octahydroquinolizine.

Typical preparation steps include:

  • Formation of (1R,9aR)-Octahydro-1H-Quinolizine-1-yl)methyl Methanesulfonate:

    • Methanesulfonyl chloride is added dropwise to a cooled solution of lupinine and triethylamine in dichloromethane.
    • The reaction mixture is stirred initially at 0°C for 30 minutes and then at room temperature for 6 hours.
    • The product is isolated by washing with saturated sodium chloride solution, drying over anhydrous magnesium sulfate, and chromatographic purification.
  • Conversion to (1S,9aR)-1-(Azidomethyl)Octahydro-1H-Quinolizine:

    • The methanesulfonate intermediate is reacted with sodium azide in dimethylformamide at 70°C for 5 hours.
    • After solvent evaporation, the residue is extracted, dried, and purified by silica gel chromatography.
    • The azide intermediate is characterized by IR spectroscopy showing characteristic azide peaks (e.g., 2096 cm⁻¹) and optical rotation measurements.

These intermediates serve as precursors for further functionalization to introduce the ethylamine group or other substituents on the quinolizidine ring system.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 Lupinine + Methanesulfonyl chloride + Triethylamine in CH₂Cl₂, 0°C to RT, 6 h Formation of methanesulfonate intermediate Isolated by chromatography; yield not specified
2 Methanesulfonate + Sodium azide in DMF, 70°C, 5 h Substitution to azidomethyl intermediate 60% yield; characterized by IR and optical rotation
3 Azide reduction (e.g., catalytic hydrogenation) Conversion to aminomethyl derivative Typical high yield; conditions vary
4 Aminomethyl intermediate + Ethyl halide or reductive amination with ethylamine Introduction of ethyl substituent on amine Yields and stereochemistry depend on method

Analytical and Characterization Data

  • IR Spectroscopy: Azide intermediates show characteristic peaks near 2096 cm⁻¹.
  • Optical Rotation: Specific rotations confirm stereochemical integrity.
  • NMR Spectroscopy: Proton and carbon NMR confirm substitution patterns and purity.
  • Chromatography: Silica gel column chromatography is commonly used for purification.

Summary Table of Preparation Steps

Compound Starting Material Key Reagents Reaction Type Yield (%) Notes
Methanesulfonate intermediate Lupinine Methanesulfonyl chloride, triethylamine Sulfonylation Not specified Purified by silica gel chromatography
Azidomethyl derivative Methanesulfonate intermediate Sodium azide Nucleophilic substitution 60% Purified by chromatography, IR confirmed
Aminomethyl derivative Azidomethyl intermediate Hydrogenation or other reduction Azide reduction High Precursor to ethylamine derivative
This compound Aminomethyl intermediate Ethyl halide or ethylamine + reducing agent Alkylation or reductive amination Variable Final target compound

Research Findings and Considerations

  • The synthetic route via methanesulfonate and azide intermediates is well-documented and provides a reliable pathway to functionalize the octahydroquinolizine ring.
  • The stereochemistry of the quinolizidine ring is preserved during the transformations, which is critical for biological activity.
  • Purification by silica gel chromatography using chloroform or chloroform-ethanol mixtures is effective.
  • The choice between nucleophilic substitution and reductive amination for ethylamine introduction depends on available intermediates and desired stereochemical outcomes.
  • The overall yields and purity are generally satisfactory for research and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine serves as a building block in the synthesis of complex organic molecules and heterocycles. Its unique structure allows for the creation of various derivatives that can be utilized in synthetic pathways to develop new compounds with desired properties.

Biology

In biological research, this compound is being investigated as a ligand in biochemical assays and as a probe in molecular biology studies. Its ability to interact with specific enzymes suggests that it may influence metabolic pathways, which can be crucial for understanding cellular processes.

Medicine

The compound is explored for its therapeutic properties , particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features indicate potential efficacy in drug development, especially in targeting specific biological pathways or diseases.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the manufacture of agrochemicals and other industrial products. Its versatility makes it valuable in various chemical manufacturing processes.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives have been screened against various microorganisms, demonstrating significant activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Such findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Anticancer Research

Another area of interest involves the synthesis of related compounds that show anticancer activity. Studies have reported that modifications to the quinolizin structure can enhance bioactivity against cancer cell lines, indicating that this compound could be a promising scaffold for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact molecular targets and pathways involved may vary based on the specific application and the experimental conditions .

Comparison with Similar Compounds

(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine

  • Molecular Formula : C₁₃H₂₆N₂ (identical core structure to the ethyl variant).
  • Key Difference : Propyl group substitution instead of ethyl.
  • Properties: Similar molecular weight (210.36 g/mol) and CAS registry (1383626-18-3). Limited data on biological or industrial applications are available, but its structural similarity suggests shared reactivity with the ethyl derivative .

7-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]quinolin-4-amine (AM1)

  • Structure: Combines a quinolizidine moiety with a 7-chloroquinoline group.
  • Applications: Demonstrated in vivo and in vitro antiparasitic activity, particularly against Plasmodium species (malaria) and Trypanosoma cruzi (Chagas disease). Stereochemistry ((−)-AM1 and (+)-AM1) significantly influences efficacy, with (−)-AM1 showing higher potency .

Methyl Diethanol Amine (MDEA)

  • Structure: Tertiary amine (C₅H₁₃NO₂) with two ethanol groups.
  • Applications : Widely used in CO₂ capture due to its high adsorption capacity (2.63 mmol CO₂/g when impregnated on mesoporous carbon) and regenerability. Nitrogen content increases by 23 wt.% post-impregnation, enhancing chemisorption .

[(1-Methylpiperidin-4-yl)methyl]amine

  • Structure : Piperidine derivative (C₇H₁₆N₂) with a methylamine side chain.
  • Properties: Boiling point 159.8°C, used as a pharmaceutical intermediate. Its piperidine core offers conformational flexibility distinct from the rigid quinolizidine system .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound C₁₃H₂₆N₂ 210.36 Structural analog to bioactive quinolizidines; potential medicinal applications
(Octahydro-1H-quinolizin-1-ylmethyl)(propyl)amine C₁₃H₂₆N₂ 210.36 Propyl-substituted variant; similar reactivity to ethyl derivative
7-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]quinolin-4-amine (AM1) C₁₉H₂₃ClN₃ 328.86 Antiparasitic agent; stereochemistry-dependent efficacy
Methyl Diethanol Amine (MDEA) C₅H₁₃NO₂ 119.16 CO₂ adsorption (2.63 mmol/g); used in gas capture technologies
[(1-Methylpiperidin-4-yl)methyl]amine C₇H₁₆N₂ 128.22 Pharmaceutical intermediate; flexible piperidine backbone

Key Research Findings

Quinolizidine Derivatives: AM1's antiparasitic activity highlights the importance of substituents on the quinolizidine core. The ethyl variant may exhibit similar bioactivity if functionalized with pharmacophores like chlorine or quinoline .

Amine Functionalization: MDEA’s success in CO₂ capture underscores the role of amine groups in adsorption. While this compound lacks direct evidence for this application, its primary/secondary amine groups could theoretically enhance chemisorption compared to tertiary amines like MDEA .

Biological Activity

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine is a chemical compound with a unique structure that has garnered interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of this compound

This compound, with the molecular formula C12H24N2C_{12}H_{24}N_{2}, features an ethyl group linked to an octahydro-1H-quinolizin moiety. Its structural characteristics suggest potential interactions with biological systems, making it a candidate for various applications in medicinal chemistry and molecular biology.

Biochemical Pathways

The compound's biological activity is primarily mediated through its interactions with enzymes and proteins. It has been shown to bind to specific enzymes, potentially altering their activity and influencing metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions, which can lead to conformational changes in enzyme structures.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Preliminary studies indicate that the compound may exhibit significant stability under standard storage conditions, but its activity may diminish over time.

Cellular Effects

This compound influences various cellular processes. It has been observed to modulate cell signaling pathways and gene expression, impacting metabolic processes and cellular energy production. For instance, it can affect the activity of key signaling proteins, leading to alterations in downstream signaling cascades.

Molecular Mechanism

At the molecular level, the compound may act as either an inhibitor or activator of enzymes depending on the context of its interaction. Its binding to enzymes can result in conformational changes that enhance or inhibit their activity. Moreover, it may influence gene expression by interacting with transcription factors or regulatory proteins.

Research Applications

This compound has a wide range of applications:

Chemistry : It serves as a building block for synthesizing complex organic molecules and heterocycles.

Biology : The compound is being investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine : There is ongoing research into its therapeutic properties, including its use as a precursor in pharmaceutical synthesis.

Industry : It is utilized in producing specialty chemicals and as an intermediate in manufacturing agrochemicals .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various contexts:

Study Findings
Study on Enzyme InteractionDemonstrated binding affinity to specific enzymes, leading to altered metabolic activity.
Pharmacokinetic AnalysisShowed significant stability under laboratory conditions but variable efficacy over time.
Cellular Signaling ResearchIndicated modulation of key signaling pathways affecting cellular metabolism and energy production.

Q & A

Q. How are conflicting toxicity profiles from in vitro and in vivo studies reconciled?

  • Answer : Perform interspecies metabolite profiling (microsomal incubations vs. rodent urine). Use Tox21 high-throughput screening to identify off-target effects. Apply read-across strategies with structurally similar, well-characterized amines (e.g., ethanolamine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
Reactant of Route 2
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ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

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